4-Bromo-2-isopropoxy-1-methylbenzene
Description
BenchChem offers high-quality 4-Bromo-2-isopropoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-isopropoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKOYYCPIMAZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253716 | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114808-85-3 | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Bromo-2-isopropoxy-1-methylbenzene: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-Bromo-2-isopropoxy-1-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind the predicted spectral features is explained based on established principles of substituent effects on aromatic systems.
Introduction: The Structural Significance of 4-Bromo-2-isopropoxy-1-methylbenzene
4-Bromo-2-isopropoxy-1-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom, an isopropoxy group, and a methyl group on a benzene ring, presents a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its spectral data is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed, predicted spectroscopic profile to aid researchers in these endeavors.
Below is a diagram illustrating the molecular structure and numbering of 4-Bromo-2-isopropoxy-1-methylbenzene.
Caption: Molecular structure of 4-Bromo-2-isopropoxy-1-methylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-isopropoxy-1-methylbenzene are based on the principle of additivity of substituent chemical shifts (SCS) on a benzene ring.[1][2]
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The isopropoxy group is an electron-donating group (EDG) and will shield the ortho and para protons, shifting them upfield. The methyl group is a weak EDG. The bromine atom is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~ 6.8 - 7.0 | d | ~ 8.0 |
| H-5 | ~ 7.1 - 7.3 | dd | ~ 8.0, 2.0 |
| H-6 | ~ 6.6 - 6.8 | d | ~ 2.0 |
| -CH(CH₃)₂ | ~ 4.4 - 4.6 | septet | ~ 6.0 |
| -CH(CH ₃)₂ | ~ 1.3 - 1.5 | d | ~ 6.0 |
| -CH ₃ | ~ 2.1 - 2.3 | s | - |
Note: Predicted values are relative to TMS (Tetramethylsilane) at 0.00 ppm and are based on typical substituent effects in benzene derivatives.[3][4]
The following workflow illustrates the process of predicting the ¹H NMR spectrum.
Caption: General workflow for Infrared Spectroscopy.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a Nujol mull or a KBr pellet can be prepared. [5]2. Background Spectrum: A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is recorded first. This is necessary to subtract the absorbance of the background from the sample spectrum. [6]3. Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. [7]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 4-Bromo-2-isopropoxy-1-methylbenzene is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. [8][9]Aromatic compounds generally show a stable molecular ion. [10][11] Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 228/230 | [M]⁺ | Molecular ion peaks (due to ⁷⁹Br/⁸¹Br isotopes) |
| 185/187 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 149 | [M - Br]⁺ | Loss of the bromine atom |
| 107 | [M - Br - C₃H₆]⁺ | Loss of bromine and propene (from isopropoxy) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of aromatic ethers often involves cleavage of the C-C bond next to the oxygen. [10][12][13][14]The loss of the isopropyl group is a likely fragmentation pathway. The tropylium ion at m/z 91 is a common and stable fragment for alkyl-substituted benzenes. [11] The following diagram illustrates the key fragmentation pathways.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI-MS), causing them to ionize and fragment. [7]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. For accurate mass measurements, calibration with a known reference compound is crucial. [15]
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic profile of 4-Bromo-2-isopropoxy-1-methylbenzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and general experimental protocols, serve as a valuable resource for researchers working with this compound or structurally related molecules. The provided information should facilitate the identification, characterization, and quality control of this important chemical entity in various scientific applications.
References
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
-
Whitman College. GCMS Section 6.13. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
MMRC. Infrared Spectroscopy. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. IR: alkyl halides. [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Reddit. Explanation for 13C-Shift on aromatic system. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Química Orgánica. IR spectrum: Ethers. [Link]
-
Rochester Institute of Technology. Sample Preparation. [Link]
-
Royal Society of Chemistry. Infrared (IR) spectroscopy. [Link]
-
AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]
-
American Chemical Society. Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
ResearchGate. Comparison of the chemical shifts in the aromatic region of the 1H NMR.... [Link]
-
LibreTexts Chemistry. (2019, June 5). 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. [Link]
-
University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistryviews.org [chemistryviews.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GCMS Section 6.13 [people.whitman.edu]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 15. rsc.org [rsc.org]
Deconstructing the Signature: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-2-isopropoxy-1-methylbenzene
Introduction: The Analytical Imperative
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation pathways of organic molecules. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-bromo-2-isopropoxy-1-methylbenzene, a substituted aromatic ether. Understanding these fragmentation routes is critical for the unambiguous identification and characterization of this and structurally related compounds in complex matrices. This document is intended for researchers, scientists, and professionals in drug development who rely on mass spectrometry for molecular characterization.
The ionization of a molecule in an EI source typically involves the removal of an electron to form a molecular ion (M+•). The energy imparted during this process often leads to the fragmentation of the molecular ion into a series of smaller, characteristic ions. The relative abundance of these fragment ions constitutes the mass spectrum, a veritable molecular fingerprint. For 4-bromo-2-isopropoxy-1-methylbenzene, the interplay of the aromatic ring, the bromine atom, the isopropoxy group, and the methyl group dictates a unique and predictable fragmentation cascade.
Pillar 1: The Molecular Ion and Isotopic Signature
The initial and most fundamental piece of information in the mass spectrum is the molecular ion peak. For 4-bromo-2-isopropoxy-1-methylbenzene (C₁₀H₁₃BrO), the nominal molecular weight is 228 g/mol (using the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O). A key feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z 228 and 230). The presence of this doublet is a strong indicator of a single bromine atom in the molecule.
Pillar 2: Primary Fragmentation Pathways
The fragmentation of the 4-bromo-2-isopropoxy-1-methylbenzene molecular ion is governed by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation pathways are anticipated to be alpha-cleavage of the ether, benzylic cleavage, and loss of the entire isopropoxy group.
Alpha-Cleavage of the Ether Group
Ethers commonly undergo alpha-cleavage, which involves the breaking of a bond adjacent to the oxygen atom.[3][4] In the case of 4-bromo-2-isopropoxy-1-methylbenzene, this can occur in two ways:
-
Loss of a Methyl Radical: Cleavage of the bond between the secondary carbon of the isopropyl group and one of its methyl groups can lead to the loss of a methyl radical (•CH₃, 15 Da). This would result in a resonance-stabilized oxonium ion.
-
Loss of an Isopropyl Radical: A more significant fragmentation pathway is the loss of the entire isopropyl group as a radical (•CH(CH₃)₂, 43 Da). This leads to the formation of a stable phenoxy cation.
Benzylic Cleavage
Substituted benzene rings often exhibit benzylic cleavage, where the bond beta to the aromatic ring is broken.[5] For 4-bromo-2-isopropoxy-1-methylbenzene, this would involve the cleavage of the C-O bond of the ether, leading to the loss of an isopropoxy radical (•OCH(CH₃)₂, 59 Da). The resulting cation would be a brominated methylbenzyl cation. This cation can be further stabilized by resonance.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for molecules containing a gamma-hydrogen relative to a double bond or a heteroatom.[6][7][8] In 4-bromo-2-isopropoxy-1-methylbenzene, the isopropoxy group has hydrogens on the methyl groups that are gamma to the aromatic ring. A six-membered transition state can lead to the transfer of a hydrogen atom to the aromatic ring and the elimination of a neutral propene molecule (CH₂=CHCH₃, 42 Da). This would result in a radical cation of 4-bromo-2-hydroxy-1-methylbenzene.
Visualizing the Fragmentation Cascade
To better illustrate the proposed fragmentation pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Primary fragmentation pathways of 4-bromo-2-isopropoxy-1-methylbenzene.
Caption: Alpha-cleavage fragmentation of the isopropoxy group.
Quantitative Data Summary
The following table summarizes the expected key ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of 4-bromo-2-isopropoxy-1-methylbenzene.
| Ion | Formula | m/z (⁷⁹Br/⁸¹Br) | Proposed Fragmentation Pathway |
| Molecular Ion (M+•) | [C₁₀H₁₃BrO]+• | 228/230 | Initial ionization |
| [M - CH₃]+ | [C₉H₁₀BrO]+ | 213/215 | Alpha-cleavage: loss of a methyl radical |
| [M - C₃H₇]+ | [C₇H₆BrO]+ | 185/187 | Alpha-cleavage: loss of an isopropyl radical |
| [M - C₃H₆]+• | [C₇H₇BrO]+• | 186/188 | McLafferty rearrangement: loss of propene |
| [M - OC₃H₇]+ | [C₇H₆Br]+ | 169/171 | Benzylic cleavage: loss of an isopropoxy radical |
| [C₆H₄Br]+ | [C₆H₄Br]+ | 155/157 | Loss of methyl group from [C₇H₆Br]+ |
| Tropylium Ion | [C₇H₇]+ | 91 | Rearrangement and loss of Br from [C₇H₇Br]+• |
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.
1. Sample Preparation:
- Dissolve 1 mg of 4-bromo-2-isopropoxy-1-methylbenzene in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Source: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the chromatographic peak corresponding to 4-bromo-2-isopropoxy-1-methylbenzene.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peaks (M+ and M+2).
- Analyze the fragmentation pattern and compare the observed m/z values with the predicted values in the table above.
- Utilize a mass spectral library (e.g., NIST) to search for potential matches, but rely on manual interpretation for definitive structural confirmation.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are grounded in well-established principles of mass spectrometry. The inherent self-validating nature of this analysis lies in the logical consistency of the observed fragmentation pattern. The presence of the characteristic bromine isotopic signature across multiple fragment ions provides a strong line of evidence. Furthermore, the neutral losses observed should correspond to chemically plausible and stable molecules or radicals. Any deviation from the predicted pattern would necessitate a re-evaluation of the proposed structure or consideration of alternative fragmentation mechanisms, ensuring a rigorous and trustworthy analytical process.
Conclusion: A Framework for Interpretation
The mass spectrometry fragmentation pattern of 4-bromo-2-isopropoxy-1-methylbenzene is a complex yet predictable interplay of competing and sequential fragmentation reactions. By understanding the fundamental principles of alpha-cleavage, benzylic cleavage, and rearrangement reactions, researchers can confidently interpret the resulting mass spectrum. This guide provides a robust framework for the identification and structural elucidation of this compound and serves as a valuable resource for scientists engaged in the meticulous work of drug development and chemical analysis. The combination of theoretical prediction and rigorous experimental validation, as outlined herein, ensures the highest degree of scientific integrity.
References
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methylbenzene. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]
-
All about Chemistry. (2020). Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]
-
AK Lectures. (n.d.). McLafferty Rearrangement. [Link]
-
National Center for Biotechnology Information. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]
-
The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]
-
National Center for Biotechnology Information. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PubMed. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
All about chemistry. (2022). McLafferty Rearrangement: An overview. YouTube. [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
National Center for Biotechnology Information. (2004). 1-Bromo-4-methyl-2-nitrobenzene. PubMed Central. [Link]
-
SlideShare. (n.d.). McLafferty Rearrangement. [Link]
-
University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 5. youtube.com [youtube.com]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. aklectures.com [aklectures.com]
- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Physicochemical Landscape of a Key Intermediate
An In-depth Technical Guide to the Solubility of 4-Bromo-2-isopropoxy-1-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-isopropoxy-1-methylbenzene is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide offers a detailed exploration of the predicted solubility profile of 4-Bromo-2-isopropoxy-1-methylbenzene, grounded in fundamental chemical principles. Furthermore, it provides a robust experimental framework for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.
Physicochemical Properties of 4-Bromo-2-isopropoxy-1-methylbenzene
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The key features of 4-Bromo-2-isopropoxy-1-methylbenzene are:
-
Molecular Structure: The molecule consists of a benzene ring substituted with a bromine atom, an isopropoxy group, and a methyl group. The presence of the bulky, nonpolar isopropoxy and methyl groups, along with the halogenated aromatic ring, suggests a predominantly nonpolar character. The ether linkage in the isopropoxy group introduces a slight polar character.
Figure 1: 2D Structure of 4-Bromo-2-isopropoxy-1-methylbenzene.
-
Molecular Weight: The calculated molecular weight of the analogous compound 4-Bromo-2-isopropyl-1-methylbenzene is 213.11 g/mol .[1] The addition of an oxygen atom to form the isopropoxy group in the target molecule would result in a slightly higher molecular weight.
-
Polarity and Lipophilicity: The presence of the large hydrocarbon framework (benzene ring, isopropoxy, and methyl groups) and the bromine atom makes the molecule significantly lipophilic ("fat-loving"). The ether oxygen can act as a hydrogen bond acceptor, but the lack of a hydrogen bond donor suggests that its ability to interact with protic solvents will be limited. The calculated XLogP3 value for the similar compound 4-bromo-2-isopropyl-1-methylbenzene is 4.1, indicating high lipophilicity.[1] A similar high XLogP value can be expected for 4-Bromo-2-isopropoxy-1-methylbenzene.
The "Like Dissolves Like" Principle: A Predictive Framework
The adage "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. They are the dominant forces for nonpolar molecules.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).
Predicted Solubility Profile of 4-Bromo-2-isopropoxy-1-methylbenzene
Based on its predominantly nonpolar and lipophilic nature, the following solubility profile is predicted:
Table 1: Predicted Qualitative Solubility of 4-Bromo-2-isopropoxy-1-methylbenzene in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene, Benzene, Carbon Tetrachloride | High | The nonpolar nature of these solvents closely matches that of 4-Bromo-2-isopropoxy-1-methylbenzene. Solubility will be driven by favorable van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a permanent dipole, and some can act as hydrogen bond acceptors. The slight polarity of the isopropoxy group in the solute will allow for favorable dipole-dipole interactions with these solvents, leading to good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Insoluble | These solvents are characterized by their ability to form strong hydrogen bonds. 4-Bromo-2-isopropoxy-1-methylbenzene lacks a hydrogen bond donor and has a large nonpolar surface area, making it difficult to disrupt the strong hydrogen bonding network of these solvents. Solubility is expected to be poor, especially in water. |
Experimental Protocol for Solubility Determination: A Self-Validating System
Given the absence of published data, experimental determination of solubility is crucial. The following protocol provides a reliable method for both qualitative and quantitative assessment.
Materials and Equipment
-
4-Bromo-2-isopropoxy-1-methylbenzene (solute)
-
A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, water)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
Figure 2: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of 4-Bromo-2-isopropoxy-1-methylbenzene to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of 4-Bromo-2-isopropoxy-1-methylbenzene of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety Precautions
While specific safety data for 4-Bromo-2-isopropoxy-1-methylbenzene is not available, the safety precautions for structurally similar compounds should be followed. For instance, related bromo- and isopropyl- substituted benzenes are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4] Therefore, it is imperative to:
-
Handle the compound in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Consult the Safety Data Sheet (SDS) for all solvents used and handle them with appropriate care.
-
Dispose of chemical waste according to institutional and local regulations.
Conclusion
4-Bromo-2-isopropoxy-1-methylbenzene is predicted to be a lipophilic compound with high solubility in nonpolar and polar aprotic organic solvents, and poor solubility in polar protic solvents, particularly water. This predicted solubility profile provides a valuable starting point for its application in organic synthesis and drug development. However, for precise process development and formulation, it is strongly recommended that researchers utilize the provided experimental protocol to determine the quantitative solubility of this compound in the specific solvent systems relevant to their work.
References
-
PubChem. 4-Bromo-1-isopropyl-2-methylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene. National Center for Biotechnology Information. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Faculty of Engineering, Cairo University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]
Sources
- 1. 4-Bromo-2-isopropyl-1-methylbenzene | C10H13Br | CID 58970089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. 4-Bromo-1,2-(methylenedioxy)benzene - Safety Data Sheet [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
"4-Bromo-2-isopropoxy-1-methylbenzene" synthesis from 4-bromo-2-methylphenol
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene from 4-bromo-2-methylphenol
Abstract
This guide provides a detailed technical framework for the synthesis of 4-bromo-2-isopropoxy-1-methylbenzene, a valuable intermediate in medicinal chemistry and organic synthesis. The primary focus is on the robust and well-established Williamson ether synthesis, starting from 4-bromo-2-methylphenol. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product. This document is designed to bridge theoretical knowledge with practical application for professionals in chemical and pharmaceutical development.
Introduction and Strategic Importance
4-Bromo-2-isopropoxy-1-methylbenzene is a polysubstituted aromatic compound whose structural features make it a versatile building block. The presence of a bromine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck), while the isopropoxy and methyl groups influence the electronic properties and steric environment of the benzene ring.[1] These attributes make it a key precursor in the synthesis of complex bioactive molecules and functional materials.[1]
The most direct and efficient route to this ether is the Williamson ether synthesis, a classic SN2 reaction that has been a cornerstone of organic chemistry for over a century. This guide will provide an in-depth examination of this transformation.
The Williamson Ether Synthesis: Mechanistic Rationale
The Williamson ether synthesis is a powerful method for forming ethers from an alkoxide and an alkyl halide.[2] The reaction proceeds via a two-step sequence involving an initial acid-base reaction followed by a nucleophilic substitution.
Causality Behind Mechanistic Steps:
-
Deprotonation to Generate the Nucleophile: The synthesis is initiated by deprotonating the acidic hydroxyl group of 4-bromo-2-methylphenol. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient for this purpose due to the enhanced acidity of phenols compared to aliphatic alcohols. This acid-base reaction generates the 4-bromo-2-methylphenoxide ion. The formation of this phenoxide is critical as it is a much more potent nucleophile than the neutral phenol, a prerequisite for the subsequent SN2 reaction.
-
SN2 Nucleophilic Substitution: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This step follows a concerted SN2 mechanism where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[2] The choice of a primary or secondary alkyl halide is crucial; tertiary halides are unsuitable as they predominantly lead to elimination byproducts.[2]
Caption: Reaction mechanism for the Williamson ether synthesis.
Validated Experimental Protocol
This section details a robust, step-by-step methodology for the synthesis. All quantitative data is summarized for clarity.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Quantity | CAS No. |
| 4-bromo-2-methylphenol | C₇H₇BrO | 187.04 | 1.00 | 10.0 g | 6627-55-0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.50 | 11.1 g | 584-08-7 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.50 | 9.85 g | 75-26-3 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | - | 200 mL | 67-64-1 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | 60-29-7 |
| Sat. NaHCO₃ (aq) | - | - | - | ~50 mL | - |
| Brine (Sat. NaCl aq) | - | - | - | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
Step-by-Step Synthesis Workflow
-
Reaction Assembly: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methylphenol (10.0 g) and anhydrous potassium carbonate (11.1 g).
-
Solvent Addition: Add 200 mL of anhydrous acetone. Stir the suspension vigorously at room temperature for 10 minutes. Rationale: Acetone is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile.
-
Alkyl Halide Addition: Add 2-bromopropane (9.85 g) to the suspension.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Initial Work-up: Cool the reaction mixture to room temperature. Remove the inorganic salts (KBr and excess K₂CO₃) by vacuum filtration, washing the filter cake with a small portion of fresh acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oil.
-
Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted phenol) and 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[3]
-
Drying and Final Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate fully on a rotary evaporator to obtain the crude product.[3]
-
Purification: For high-purity material, the crude product should be purified by vacuum distillation or flash column chromatography on silica gel.
Caption: A summary of the experimental synthesis workflow.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. The following hazards must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).
-
4-bromo-2-methylphenol: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[4] Handle in a fume hood with gloves and safety glasses.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[5] All handling must be performed in a well-ventilated fume hood, away from ignition sources.
-
Acetone & Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present during their use.
Trustworthiness Protocol: Always consult the most current Material Safety Data Sheet (MSDS) for each chemical before beginning any experimental work.[4][6]
Product Characterization and Validation
The identity and purity of the synthesized 4-bromo-2-isopropoxy-1-methylbenzene must be confirmed empirically.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the aromatic protons, the singlet for the methyl group, and the distinct septet (1H) and doublet (6H) for the isopropoxy group.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the product's structure.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.
-
Infrared (IR) Spectroscopy: A key validation is the disappearance of the broad O-H stretching band from the starting phenol (typically ~3200-3500 cm⁻¹) and the appearance of strong C-O-C ether stretching bands (typically ~1250-1000 cm⁻¹).
References
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
Patsnap. Preparation of 2-bromo-4-methylphenol - Eureka. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
- Google Patents.
-
Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
YouTube. 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]
-
Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
PDF Free Download. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
Sources
Methodological & Application
Application Note & Protocol: Formation of (2-Isopropoxy-4-methylphenyl)magnesium Bromide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, (2-isopropoxy-4-methylphenyl)magnesium bromide, from 4-Bromo-2-isopropoxy-1-methylbenzene. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical parameters and troubleshooting strategies to ensure successful and reproducible synthesis.
Introduction
Grignard reagents, discovered by Victor Grignard, are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The specific Grignard reagent derived from 4-Bromo-2-isopropoxy-1-methylbenzene is a valuable intermediate for introducing the 2-isopropoxy-4-methylphenyl moiety into a target molecule. This structural motif is of interest in medicinal chemistry and materials science due to the combined electronic and steric influence of the isopropoxy and methyl substituents on the aromatic ring. The successful formation of this organometallic compound is paramount for its subsequent use in reactions with various electrophiles, such as aldehydes, ketones, esters, and nitriles.[2]
This guide is designed to provide both the practical steps for the synthesis and a deeper understanding of the underlying chemical principles, empowering the researcher to not only replicate the procedure but also to adapt it to their specific needs.
Reaction Mechanism and Theoretical Considerations
The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.[3] In the case of 4-Bromo-2-isopropoxy-1-methylbenzene, the reaction proceeds on the surface of the magnesium metal. The mechanism is generally understood to involve single electron transfer (SET) steps, leading to the formation of a radical anion and subsequent bond formation with the magnesium cation.
It is crucial to recognize that Grignard reagents in ethereal solvents like diethyl ether or tetrahydrofuran (THF) exist in a dynamic equilibrium, known as the Schlenk equilibrium. This equilibrium involves the desired Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.
Figure 1: Conceptual workflow of Grignard reagent formation and the Schlenk equilibrium.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-isopropoxy-1-methylbenzene | >98% | Sigma-Aldrich | Store under an inert atmosphere. |
| Magnesium turnings | >99.5% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Iodine | ACS reagent, >99.8% | Sigma-Aldrich | For magnesium activation. |
| 1,2-Dibromoethane | 99% | Sigma-Aldrich | Optional, for magnesium activation. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For quenching and workup. |
| Diethyl ether | Anhydrous | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | For neutralization. | |
| Anhydrous Sodium Sulfate | Fisher Scientific | For drying. |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Heating mantle
-
Syringes and needles (oven-dried)
-
Septa
Procedure
Note: This reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly oven-dried and the reaction must be conducted under a positive pressure of an inert gas.
-
Preparation of the Reaction Apparatus:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine. The brown color of the iodine should fade as it reacts with the magnesium surface, indicating activation.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of anhydrous THF. Gentle warming may be required to initiate the reaction, which is indicated by the evolution of gas bubbles.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of 4-Bromo-2-isopropoxy-1-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of this solution to the activated magnesium turnings.
-
The reaction should initiate spontaneously, evidenced by a gentle reflux and a change in the appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grayish-brown mixture.
-
Determination of Grignard Reagent Concentration (Titration)
The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. A common method involves titration against a known concentration of a protic acid, often with an indicator.
-
Accurately weigh approximately 100 mg of diphenylacetic acid into an oven-dried flask under an inert atmosphere.
-
Dissolve the diphenylacetic acid in a small amount of anhydrous THF.
-
Add a few drops of a suitable indicator, such as N-phenyl-1-naphthylamine.
-
Titrate the solution with the prepared Grignard reagent until a persistent color change is observed.
-
Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint.
Critical Parameters and Rationale
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial as they are aprotic and solvate the magnesium species, which is essential for the stability and reactivity of the Grignard reagent.[4] THF is generally preferred for aryl bromides due to its higher boiling point and better solvating properties. |
| Reagent Purity | >98% for aryl bromide, anhydrous conditions | Water and other protic impurities will quench the Grignard reagent as it forms, leading to reduced yields.[3] |
| Magnesium Activation | Iodine or 1,2-Dibromoethane | Magnesium turnings are coated with a passivating layer of magnesium oxide. Activation is necessary to expose the fresh magnesium surface to the aryl bromide, allowing the reaction to initiate. |
| Reaction Temperature | Gentle reflux during addition, then RT to 40-50°C | The initiation of the reaction can be exothermic. Maintaining a gentle reflux ensures a controlled reaction rate. Subsequent heating helps to drive the reaction to completion. |
| Addition Rate | Slow, dropwise addition | A slow addition rate prevents a runaway reaction and minimizes the formation of the Wurtz coupling side product, where two aryl groups couple together. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Inadequate magnesium activation- Wet reagents/glassware | - Re-activate the magnesium with a fresh crystal of iodine or a few more drops of 1,2-dibromoethane.- Ensure all glassware is scrupulously dry and solvents are anhydrous. A small sample can be taken and quenched with water; if no gas evolves, the Grignard has not formed. |
| Low Yield | - Incomplete reaction- Premature quenching | - Extend the reaction time or increase the temperature slightly after the addition is complete.- Re-check the dryness of all reagents and the inertness of the atmosphere. |
| Formation of biphenyl side product | - High local concentration of aryl bromide | - Ensure a slow and steady addition of the aryl bromide solution.- Vigorous stirring can help to disperse the aryl bromide as it is added. |
Conclusion
The successful formation of (2-isopropoxy-4-methylphenyl)magnesium bromide is readily achievable with careful attention to experimental detail, particularly the exclusion of water and atmospheric oxygen. This powerful synthetic intermediate can be prepared in good yield and subsequently utilized in a wide array of chemical transformations. The protocols and insights provided in this application note serve as a robust foundation for researchers to confidently synthesize and apply this valuable Grignard reagent in their synthetic endeavors.
References
-
ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]
-
The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. [Link]
-
Organic Syntheses. (n.d.). Procedure 4. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
-
Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
BYU ScholarsArchive. (n.d.). The preparation of m-alkylphenols :|bmechanisms and reactions. [Link]
-
Wiley Online Library. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromobenzenes. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Mesomorphic Properties of a Series of Phenyl 6-(4-Alkoxyphenyl)nicotinates. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 4-Bromo-2-isopropoxy-1-methylbenzene in Pharmaceutical Intermediate Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction:
The pursuit of novel therapeutic agents is fundamentally reliant on the strategic assembly of complex molecular architectures. Success in this endeavor often hinges on the availability of versatile chemical building blocks—scaffolds that offer both predictable reactivity and the structural elements necessary to modulate pharmacological activity. 4-Bromo-2-isopropoxy-1-methylbenzene is one such building block, poised for significant utility in pharmaceutical intermediate synthesis. Its structure is a deliberate convergence of key functional groups: a reactive aryl bromide handle, an electron-donating isopropoxy group, and a methyl substituent. This specific arrangement provides a powerful tool for medicinal chemists to introduce a substituted phenyl moiety into target molecules, influencing properties such as lipophilicity, metabolic stability, and receptor binding affinity.
The aryl bromide is the cornerstone of its synthetic utility, serving as a versatile precursor for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the core reactivity of 4-Bromo-2-isopropoxy-1-methylbenzene and offers detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-isopropoxy-1-methylbenzene | - |
| Molecular Formula | C₁₀H₁₃BrO | - |
| Molecular Weight | 229.11 g/mol | - |
| Appearance | Expected: Colorless to pale yellow liquid | General Observation |
| Key Functional Groups | Aryl Bromide, Isopropoxy Ether, Methyl | - |
Safety & Handling:
While a specific safety data sheet (SDS) for this exact molecule is not widely available, a hazard assessment can be extrapolated from structurally related compounds containing aryl bromide and ether functionalities.
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]
-
Avoid breathing vapors or mists.[2]
-
Wash hands and exposed skin thoroughly after handling.[2][4]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Section 2: Core Reactivity and Mechanistic Rationale
The synthetic power of 4-Bromo-2-isopropoxy-1-methylbenzene is primarily derived from the reactivity of the C(sp²)-Br bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis.[5][6][7] The isopropoxy and methyl groups, being ortho and para respectively to the bromine, exert electronic and steric influences that can modulate reaction rates and selectivity.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing bi-aryl and aryl-heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other drug classes.[8][9] The reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle. The electron-donating nature of the isopropoxy group can increase electron density on the aryl ring, potentially slowing the initial oxidative addition step compared to an unsubstituted bromobenzene. However, this is often readily overcome with modern, highly active palladium catalysts and ligands. The choice of a bulky phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[11]
Buchwald-Hartwig Amination: For C-N Bond Formation
The formation of aryl-amine bonds is one of the most frequent transformations in pharmaceutical synthesis.[12] The Buchwald-Hartwig amination provides a direct and highly versatile method for coupling aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][14]
Mechanistic Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15] A key step is the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base (e.g., NaOt-Bu, K₂CO₃) and ligand is critical and must be optimized for the specific amine substrate. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[16]
Section 3: Application Workflow in Pharmaceutical Synthesis
To illustrate the practical application of 4-Bromo-2-isopropoxy-1-methylbenzene, we propose a hypothetical workflow for the synthesis of a key bi-aryl amine intermediate, a common motif in targeted therapies such as kinase inhibitors.
This workflow demonstrates a powerful strategy where the initial building block is first elaborated via a C-C bond formation, followed by further functionalization and a final C-N bond formation to rapidly build molecular complexity.
Section 4: Detailed Experimental Protocols
The following protocols are generalized procedures that serve as robust starting points for optimization. Researchers must conduct their own risk assessments and optimize conditions for their specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a bi-aryl compound via palladium-catalyzed cross-coupling of 4-Bromo-2-isopropoxy-1-methylbenzene with an arylboronic acid.
Materials and Reagents:
-
4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Rationale: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere prevents its degradation, ensuring high catalytic activity.
-
Reagent Addition: To the flask, add 4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, to achieve a ~0.1 M concentration of the aryl bromide). Rationale: A mixed solvent system, often including water, is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure bi-aryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize an aryl amine via palladium-catalyzed cross-coupling of 4-Bromo-2-isopropoxy-1-methylbenzene with a primary or secondary amine.
Materials and Reagents:
-
4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Palladium Catalyst/Ligand System: e.g., Pd₂(dba)₃ (0.01 - 0.03 eq) with XPhos (0.02 - 0.06 eq)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite or silica plug for filtration
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Glovebox or Schlenk line).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform the setup in a glovebox if possible. To a dry Schlenk tube or flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (NaOtBu, 1.5 eq). Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle. It is also highly hygroscopic, necessitating inert conditions.
-
Reagent Addition: Add 4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq) and the amine (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a ~0.1 M concentration).
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.
-
Filtration and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter through a small plug of Celite or silica gel to remove baseline palladium residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl amine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
PubChem. 4-Bromo-1-isopropyl-2-methylbenzene - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-isopropyl-1-methylbenzene. National Center for Biotechnology Information. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
Scribd. The Synthesis of Active Pharmaceutical Ingredients (APIs). [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]
-
Chemguide. Halogenation of benzene and methylbenzene. [Link]
-
Columbia University. The Suzuki Reaction. [Link]
-
Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
Custchem. 4-Bromobenzaldehyde Pharmaceutical Intermediates. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. grokipedia.com [grokipedia.com]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-isopropoxy-1-methylbenzene in Medicinal Chemistry
Introduction: Strategic Value of the 4-Bromo-2-isopropoxy-1-methylbenzene Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful generation of diverse and biologically relevant compound libraries. 4-Bromo-2-isopropoxy-1-methylbenzene emerges as a highly valuable scaffold due to the orthogonal reactivity of its functional groups. The presence of an aryl bromide offers a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom-based substituents.[1] Concurrently, the isopropoxy group, while generally stable, can be selectively cleaved under specific conditions to reveal a phenol, providing a secondary point for diversification. The methyl group further modulates the electronic and steric properties of the aromatic ring, influencing both reactivity and the potential for interaction with biological targets. This application note provides a comprehensive guide to the strategic derivatization of this scaffold, complete with detailed experimental protocols and the underlying scientific rationale.
Chemical Properties and Reactivity Profile
To effectively derivatize 4-Bromo-2-isopropoxy-1-methylbenzene, a thorough understanding of its chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | - |
| Molecular Weight | 229.11 g/mol | - |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | ~240-250 °C (predicted) | - |
| Key Reactive Sites | 1. Aryl Bromide (C4-Br) 2. Isopropoxy Ether (C2-O) | - |
The aromatic ring is rendered electron-rich by the ortho-isopropoxy and para-methyl groups, both of which are electron-donating. This increased electron density can influence the kinetics of palladium-catalyzed cross-coupling reactions at the C4-bromo position. Specifically, the oxidative addition step of the catalytic cycle may be slower compared to electron-deficient aryl bromides.[2] However, the use of modern, highly active palladium catalysts with specialized phosphine ligands can readily overcome this.[3]
Derivatization Strategies: A Dual-Pronged Approach
The true synthetic power of 4-Bromo-2-isopropoxy-1-methylbenzene lies in its capacity for diversification at two key positions. The following diagram illustrates the primary pathways for derivatization.
Caption: Primary derivatization pathways for 4-Bromo-2-isopropoxy-1-methylbenzene.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The carbon-bromine bond is the primary site for introducing molecular diversity. Modern palladium catalysis offers a suite of reliable and high-yielding reactions for this purpose.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and aryl-alkenyl structures.[2][3] Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly attractive for medicinal chemistry applications.[1][4]
Causality Behind Experimental Choices:
-
Catalyst Selection: For electron-rich aryl bromides such as our substrate, palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often superior. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
-
Base and Solvent System: A suitable base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropoxy-1-methylbenzene | 229.11 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-isopropoxy-1-methylbenzene (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The introduction of nitrogen-containing functional groups is a critical strategy in drug discovery, as these moieties can significantly impact a compound's pharmacological properties. The Buchwald-Hartwig amination provides a direct method for the formation of C-N bonds.[4]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for successful Buchwald-Hartwig amination. For couplings with primary and secondary amines, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often highly effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine and facilitate the catalytic cycle without competing in the reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropoxy-1-methylbenzene | 229.11 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| BrettPhos | 536.68 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a Schlenk tube.
-
Add toluene (3 mL) and stir for 5 minutes.
-
Add a solution of 4-Bromo-2-isopropoxy-1-methylbenzene (229 mg, 1.0 mmol) in toluene (2 mL).
-
Finally, add morpholine (105 µL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired arylamine.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules.[5][6]
Causality Behind Experimental Choices:
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.[7]
-
Amine Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and as a solvent. It neutralizes the HX by-product and helps to keep the copper catalyst in its active form.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropoxy-1-methylbenzene | 229.11 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Bromo-2-isopropoxy-1-methylbenzene (229 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add triethylamine (5 mL) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through Celite to remove the precipitated salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired arylalkyne.
Part 2: Derivatization via Ether Cleavage
The isopropoxy group provides a secondary point for diversification. Cleavage of this ether linkage unmasks a phenolic hydroxyl group, which can then be further functionalized.
Boron Tribromide (BBr₃) Mediated Ether Cleavage
Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl ethers.[8][9] The reaction proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion.[10] For secondary alkyl ethers like the isopropoxy group, the cleavage typically occurs through an SN1-like mechanism.[8]
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: At least one equivalent of BBr₃ is required per ether linkage. Using a slight excess can ensure complete reaction.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of BBr₃ and minimize side reactions.
-
Anhydrous Conditions: BBr₃ reacts vigorously with water, so the reaction must be carried out under strictly anhydrous conditions.
Protocol 4: Cleavage of the Isopropoxy Group to Yield 5-Bromo-2-methylphenol
Caption: Reaction scheme for the BBr₃-mediated cleavage of the isopropoxy group.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropoxy-1-methylbenzene | 229.11 | 1.0 | 1.0 |
| Boron Tribromide (1.0 M in CH₂Cl₂) | - | 1.2 | 1.2 |
| Anhydrous Dichloromethane (CH₂Cl₂) | - | 10 mL | - |
Procedure:
-
Dissolve 4-Bromo-2-isopropoxy-1-methylbenzene (229 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.2 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-Bromo-2-methylphenol.
Conclusion
4-Bromo-2-isopropoxy-1-methylbenzene is a strategically valuable and versatile building block for medicinal chemistry. The protocols outlined in this application note provide robust and reproducible methods for the selective derivatization of both the aryl bromide and the isopropoxy ether functionalities. By leveraging the power of modern synthetic methodologies, researchers can efficiently generate diverse libraries of novel compounds from this scaffold, accelerating the drug discovery process.
References
- Sousa, C. M. M., & Silva, A. M. S. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(30), 6933-6939.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 583-589.
- Szalay, B., et al. (2020).
- Zhang, Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Applied Organometallic Chemistry, 33(10), e5143.
- Suárez-Pantiga, S., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29362-29366.
- Organic Syntheses. (1955). 2-bromo-4-methylbenzaldehyde. Organic Syntheses, 35, 18.
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.
- Singh, P., et al. (2017). Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship. European Journal of Medicinal Chemistry, 129, 134-154.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Lehtiö, L., et al. (2020).[1][2][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 63(8), 4064-4085.
- Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5255.
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different... Retrieved from [Link]
-
ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]
- Gelman, D., et al. (2002). Palladium-Catalyzed Cross-Alkynylation of Aryl Bromides by Sodium Tetraalkynylaluminates. The Journal of Organic Chemistry, 67(18), 6287-6290.
-
ResearchGate. (n.d.). Organocatalyzed Solvent Free and Efficient Synthesis of 2,4,5‐Trisubstituted Imidazoles as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Journal of Chemical Education. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 238-241.
- Watson, P. S., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679-3681.
- Shaheen, S., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(63), 38438-38464.
-
ScholarWorks@GVSU. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Organic Syntheses. (1993). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 71, 133.
Sources
- 1. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Application Notes and Protocols: Regioselective Functionalization of 4-Bromo-2-isopropoxy-1-methylbenzene via Lithium-Halogen Exchange
Abstract
This document provides a comprehensive technical guide for performing a lithium-halogen exchange reaction on 4-Bromo-2-isopropoxy-1-methylbenzene. This protocol is designed for researchers, scientists, and professionals in drug development seeking to generate a versatile aryllithium intermediate for subsequent functionalization. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and addresses potential challenges such as competing side reactions.
Introduction: Strategic Importance of Aryllithium Intermediates
The transformation of an electronically inert carbon-halogen bond into a highly nucleophilic carbon-lithium bond through lithium-halogen exchange is a cornerstone of modern synthetic organic chemistry.[1] This reaction empowers the formation of carbon-carbon and carbon-heteroatom bonds with exceptional regioselectivity, providing a powerful tool for the construction of complex molecular architectures. The substrate, 4-Bromo-2-isopropoxy-1-methylbenzene, presents an interesting case study due to the presence of both an activating isopropoxy group and a methyl group on the aromatic ring. The strategic generation of the corresponding aryllithium species opens a pathway to a diverse array of functionalized derivatives, which are valuable building blocks in medicinal chemistry and materials science.
The lithium-halogen exchange is a rapid, kinetically controlled process that generally proceeds at very low temperatures to preclude side reactions.[1][2] The equilibrium of the exchange favors the formation of the more stable organolithium species. In the case of aryl bromides and alkyllithium reagents, the equilibrium lies far to the side of the more stable aryllithium.[3]
Mechanistic Considerations and Regiochemical Control
The accepted mechanism for the lithium-halogen exchange involves the formation of an "ate" complex, where the alkyllithium reagent attacks the halogen atom of the aryl halide.[4][5] This intermediate then collapses to form the desired aryllithium and the corresponding alkyl halide. The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[1]
A critical consideration for the lithiation of 4-Bromo-2-isopropoxy-1-methylbenzene is the potential for a competing reaction: directed ortho-metalation (DoM). The isopropoxy group, being a Lewis basic substituent, can direct the organolithium reagent to deprotonate the proton at the C3 position (ortho to the isopropoxy group). To favor the desired lithium-halogen exchange at the C4 position, the reaction must be conducted under conditions that kinetically favor this pathway. Key factors include:
-
Temperature: Extremely low temperatures (typically -78 °C or lower) are crucial to suppress the rate of ortho-metalation, which generally requires a higher activation energy.
-
Organolithium Reagent: While both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) can effect the exchange, n-BuLi is often preferred for simple exchanges on electron-rich aryl bromides as it is less sterically hindered and less prone to acting as a strong base for deprotonation.
-
Reaction Time: The lithium-halogen exchange is typically a very fast reaction, often complete within minutes at low temperatures.[4] Prolonged reaction times can increase the likelihood of side reactions.
Experimental Protocol: Synthesis of 2-Isopropoxy-1-methyl-4-(trimethylsilyl)benzene
This protocol details the lithium-halogen exchange on 4-Bromo-2-isopropoxy-1-methylbenzene and subsequent quenching with an electrophile, trimethylsilyl chloride (TMSCl), as a representative example.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| 4-Bromo-2-isopropoxy-1-methylbenzene | ≥98% | Commercial Source | |
| n-Butyllithium (1.6 M in hexanes) | Reagent Grade | Commercial Source | Titrate prior to use to determine the exact concentration. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial Source | Freshly distilled from sodium/benzophenone under nitrogen. |
| Trimethylsilyl chloride (TMSCl) | ≥99% | Commercial Source | Distill before use. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | ||
| Diethyl ether (Et₂O) | Anhydrous | Commercial Source | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial Source |
Equipment
-
Three-necked round-bottom flask, oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Magnetic stirrer and stir bar.
-
Septa and needles for inert atmosphere transfers.
-
Low-temperature thermometer.
-
Dry ice/acetone or liquid nitrogen/acetone cooling bath.
-
Syringes for reagent transfer.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.
-
Substrate Addition: To the cooled flask, add 4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq) dissolved in anhydrous THF (approximately 0.2 M concentration) via syringe.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 30 minutes. The solution may become slightly cloudy.
-
Electrophilic Quench: Add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-isopropoxy-1-methyl-4-(trimethylsilyl)benzene.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the lithium-halogen exchange and silylation.
Troubleshooting and Safety Considerations
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive n-BuLi, insufficient reaction time, or moisture in the reaction. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Increase reaction time at -78 °C in increments of 15 minutes. |
| Formation of ortho-lithiated byproduct | Reaction temperature too high, or prolonged reaction time. | Maintain the temperature strictly at or below -78 °C. Reduce the reaction time for the lithium-halogen exchange step. |
| Formation of protonated starting material | Incomplete reaction or quenching with adventitious water before the electrophile is added. | Ensure complete lithium-halogen exchange before adding the electrophile. Ensure all reagents and solvents are anhydrous. |
Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air and moisture.[6] They are also corrosive. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves. Have a Class D fire extinguisher readily available. Quench any residual organolithium reagent carefully with a suitable quenching agent (e.g., isopropanol) at low temperatures.
Conclusion
The protocol described provides a reliable method for the regioselective lithium-halogen exchange on 4-Bromo-2-isopropoxy-1-methylbenzene. By carefully controlling the reaction parameters, particularly temperature and reaction time, the desired aryllithium intermediate can be generated in high yield and subsequently trapped with a variety of electrophiles. This methodology serves as a valuable tool for the synthesis of functionalized aromatic compounds for applications in drug discovery and materials science.
References
-
Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
University of Rochester. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Luo Group Meeting (CCME@PKU). (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
-
University of Illinois IDEALS. (n.d.). [Title of the document]. Retrieved from [Link]
-
Chemazon. (2023, July 20). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the synthesis of "4-Bromo-2-isopropoxy-1-methylbenzene"
<Technical Support Center: Synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene >
Document ID: TSC-CHEM-4B2I1M-001
Last Updated: January 26, 2026
Introduction
This technical guide addresses common challenges and side reactions encountered during the synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene. This compound is typically synthesized via a Williamson ether synthesis, reacting 4-bromo-2-methylphenol with an isopropylating agent. While theoretically straightforward, this SN2 reaction is often complicated by competing side reactions, particularly due to the nature of the secondary alkyl halide and the phenoxide nucleophile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing their synthetic protocols, improving yield, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Bromo-2-isopropoxy-1-methylbenzene?
A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2][3] This involves the deprotonation of 4-bromo-2-methylphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether.[4]
Q2: Why is a secondary alkyl halide like 2-bromopropane problematic in this synthesis?
A2: Secondary alkyl halides are susceptible to both SN2 (substitution) and E2 (elimination) reactions.[5][6] The phenoxide base can act as a nucleophile (leading to the desired ether) or as a base, abstracting a proton from the β-carbon of the isopropyl halide, which leads to the formation of propene gas as an elimination byproduct.[7][8][9] This competition is a primary cause of reduced yields.
Q3: What are the key reaction parameters I need to control?
A3: The outcome of the synthesis is highly dependent on the choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group.[2] Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[1][5] Temperature control is also critical; higher temperatures tend to favor the E2 elimination pathway.[8]
Q4: Can the phenoxide react at a different position?
A4: Yes, this is a known complication. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation at the carbon atom ortho to the hydroxyl group can occur, leading to the formation of 4-bromo-2-methyl-6-isopropylphenol.[1][5][10]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Ether Product
Symptom: After workup and purification, the isolated yield of 4-Bromo-2-isopropoxy-1-methylbenzene is significantly lower than expected. TLC or GC-MS analysis shows a large amount of unreacted 4-bromo-2-methylphenol.
Potential Cause A: Incomplete Deprotonation of the Phenol
-
Causality: The base used may not be strong enough to fully deprotonate the 4-bromo-2-methylphenol (pKa ≈ 10). If the phenoxide is not quantitatively formed, the reaction cannot proceed to completion. Common bases for aryl ether synthesis include K₂CO₃, NaOH, and NaH.[1]
-
Recommended Action:
-
Verify Base Strength: Ensure your base is sufficiently strong. For a more robust reaction, consider using sodium hydride (NaH) in an aprotic solvent like DMF or THF.[3][4] NaH irreversibly deprotonates the phenol, driving the equilibrium to the phenoxide.[4]
-
Ensure Anhydrous Conditions: Water will consume strong bases and can protonate the phenoxide, inhibiting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Potential Cause B: E2 Elimination as the Major Pathway
-
Causality: The reaction conditions are favoring the elimination of HBr from 2-bromopropane to form propene. This is often promoted by high temperatures and sterically hindered or strong bases.[5][6][8] The phenoxide itself acts as the base in this E2 mechanism.[7][9]
-
Recommended Actions:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat to 50-60 °C if necessary, monitoring by TLC.
-
Change the Alkylating Agent: The reactivity of alkyl halides in SN2 reactions follows the trend R-I > R-Br > R-Cl.[2] Using 2-iodopropane will increase the rate of the desired SN2 reaction relative to the E2 side reaction because iodide is a better leaving group.
-
Use a Milder Base: While strong bases are needed for deprotonation, a very strong and non-nucleophilic base might favor elimination. A base like potassium carbonate (K₂CO₃) in acetone or DMF is often a good compromise.
-
Table 1: Impact of Reaction Parameters on SN2 vs. E2 Pathways
| Parameter | To Favor SN2 (Desired Ether) | To Favor E2 (Alkene Byproduct) | Rationale |
| Alkyl Halide | Methyl > 1° > 2° | 3° > 2° > 1° | Steric hindrance at the reaction center prevents nucleophilic attack, favoring elimination.[4][5] |
| Base | Weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃) | Strong, bulky base (e.g., t-BuOK) | Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases.[6] |
| Solvent | Polar aprotic (DMF, DMSO, Acetone) | Less polar or protic solvents can favor elimination | Polar aprotic solvents enhance the strength of the nucleophile.[1][5] |
| Temperature | Lower temperature | Higher temperature | Elimination reactions have a higher activation energy and are more favored at elevated temperatures. |
Problem 2: Presence of an Unexpected Isomeric Byproduct
Symptom: ¹H NMR analysis of the product mixture shows an additional set of aromatic signals and a new phenolic -OH peak, suggesting the formation of an isomer. Mass spectrometry confirms a product with the same mass as the desired ether but with different fragmentation.
Potential Cause: Competing C-Alkylation
-
Causality: The phenoxide ion is an ambident nucleophile. While the negative charge is formally on the oxygen, it is delocalized into the aromatic ring. This allows the ring itself to act as a nucleophile, leading to C-alkylation. The most likely byproduct is 4-bromo-6-isopropyl-2-methylphenol .
-
Mechanism:
-
The phenoxide anion attacks the isopropyl halide with one of the ortho-carbons.
-
This disrupts the aromaticity, forming a cyclohexadienone intermediate.
-
Tautomerization occurs to restore the aromatic ring, yielding the C-alkylated phenol.
-
-
Recommended Actions:
-
Solvent Choice is Critical: The solvent has a profound effect on the O- vs. C-alkylation ratio.[10]
-
To favor O-alkylation (desired): Use polar aprotic solvents like DMF or DMSO.[10] These solvents effectively solvate the counter-ion (e.g., K⁺) but leave the phenoxide oxygen relatively "bare" and highly nucleophilic.
-
Conditions that favor C-alkylation (undesired): Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenoxide oxygen, "shielding" it and making the carbon atoms of the ring more competitive as nucleophiles.[10]
-
-
Counter-ion Effect: The nature of the cation can influence the regioselectivity. Tightly associated ions (like Li⁺) may favor O-alkylation, whereas "freer" ions (like K⁺ or Cs⁺, especially with crown ethers) can sometimes lead to more C-alkylation.
-
Diagram 1: Competing O- and C-Alkylation Pathways
Caption: Competing nucleophilic attack pathways for the phenoxide ion.
Experimental Protocols
Protocol 1: Diagnostic Reaction Monitoring by TLC
-
System: Prepare a TLC chamber with a suitable mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Spotting: On a single TLC plate, spot the starting material (4-bromo-2-methylphenol), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Analysis: The starting phenol is relatively polar and will have a lower Rf value. The desired ether product is much less polar and will have a higher Rf. The C-alkylated byproduct will be more polar than the desired product but likely less polar than the starting phenol. Monitor the disappearance of the starting material and the appearance of the product spot.
Protocol 2: Optimized Synthesis for High O-Alkylation Selectivity
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL per 1 g of phenol).
-
Deprotonation: Add 4-bromo-2-methylphenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 50-60 °C and monitor by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 8.11: Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). CA1284663C - Phenol alkylation process.
-
Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved from [Link]
-
Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]
-
National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2024, April 6). (PDF) An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]
-
Pearson. (n.d.). When 2-bromopropane is treated with sodium ethoxide, propene is p.... Retrieved from [Link]
-
Stack Exchange. (2022, July 12). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmaxchange.info [pharmaxchange.info]
Improving solubility of "4-Bromo-2-isopropoxy-1-methylbenzene" for reactions
Welcome to the technical support center for 4-Bromo-2-isopropoxy-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this versatile aryl bromide in organic reactions. Our goal is to provide you with the expert insights and practical methodologies needed to ensure your reactions proceed efficiently and with high yields.
Introduction: Understanding the Solubility Challenge
4-Bromo-2-isopropoxy-1-methylbenzene is a sterically hindered and lipophilic aryl halide, making it a valuable building block in medicinal chemistry and materials science. Its structure, characterized by an aromatic ring substituted with a bromine atom, a methyl group, and a bulky isopropoxy group, dictates its physicochemical properties. The molecule's nonpolar nature leads to high solubility in nonpolar organic solvents but presents a significant challenge when reactions require polar co-reactants, such as inorganic bases or hydrophilic coupling partners.
This guide provides a series of frequently asked questions and troubleshooting scenarios to help you navigate these solubility-related hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Bromo-2-isopropoxy-1-methylbenzene?
Based on its structure and data from analogous compounds, 4-Bromo-2-isopropoxy-1-methylbenzene is a nonpolar molecule.[1][2][3] This predicts high solubility in nonpolar aprotic solvents and poor solubility in polar solvents. The principle of "like dissolves like" is central here, meaning the polarity of the solute and solvent dictates solubility.[4]
Q2: Which solvents are recommended as a starting point for dissolving this compound?
For initial solubility screening, consider the solvents listed in the table below. A simple vial test with a small amount of substrate and solvent at room temperature is a good first step.
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Considerations |
| Aromatic Hydrocarbons | Toluene, Xylenes | High | Nonpolar nature matches the substrate. High boiling points are suitable for heated reactions. |
| Ethers | Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF | High to Moderate | Offer moderate polarity. THF is a good general-purpose solvent but has a low boiling point. Dioxane is excellent for cross-coupling reactions. |
| Alkanes | Heptane, Cyclohexane | Moderate to Low | Very nonpolar. May be used as an anti-solvent or part of a co-solvent system but might not be sufficient on its own. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Higher polarity may be less effective. However, they are often used in cross-coupling to dissolve other reagents. Use with caution as they can be difficult to remove. |
| Alcohols | Isopropanol, n-Butanol | Low | Generally too polar to be primary solvents for this substrate. Can be used as a co-solvent.[5] |
| Water | Water | Insoluble | Highly polar nature makes it unsuitable for dissolving the nonpolar substrate.[6] |
Q3: How does temperature impact the solubility of 4-Bromo-2-isopropoxy-1-methylbenzene?
For most solid organic compounds, solubility increases with temperature.[7][8] This is because the additional thermal energy helps overcome the intermolecular forces in the crystal lattice, allowing the solid to dissolve more readily in the solvent.[9] Many palladium-catalyzed cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C), which conveniently aids in dissolving otherwise sparingly soluble starting materials like this one.[10]
Q4: What is a co-solvent system, and why is it useful for this compound?
A co-solvent system is a mixture of two or more solvents designed to achieve a desired solubility profile that a single solvent cannot provide.[5][11] For reactions involving 4-Bromo-2-isopropoxy-1-methylbenzene, a common strategy is to use a primary nonpolar solvent (like toluene or dioxane) to dissolve the aryl bromide, and a polar co-solvent (like water or an alcohol) to dissolve an inorganic base or a polar coupling partner.[12] This creates a biphasic or homogeneous mixture where all reactants can interact, often at the interface or with the help of a catalyst.[13]
Troubleshooting Guide: Common Reaction Scenarios
This section addresses specific problems you might encounter during your experiments.
Scenario 1: My Suzuki-Miyaura coupling reaction is sluggish, showing low conversion of the starting material.
Problem Analysis: You are attempting to couple 4-Bromo-2-isopropoxy-1-methylbenzene with a boronic acid using a palladium catalyst and an inorganic base (e.g., K₂CO₃). The reaction mixture appears heterogeneous, with undissolved solids, and TLC/LC-MS analysis shows a significant amount of unreacted aryl bromide even after several hours. This strongly suggests a solubility issue is limiting the reaction rate. The key components—the nonpolar aryl bromide, the polar boronic acid, and the ionic base—are not interacting effectively in the chosen solvent.
Solution Workflow:
Detailed Protocol: Implementing a Co-Solvent System with Elevated Temperature
This protocol outlines a robust starting point for a Suzuki-Miyaura coupling reaction, actively addressing solubility.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-isopropoxy-1-methylbenzene (1.0 eq).
-
Add the boronic acid partner (1.2 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).
-
-
Solvent Addition (Co-Solvent System):
-
Add a primary nonpolar solvent, such as 1,4-Dioxane or Toluene, to a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add a polar co-solvent. For K₂CO₃, deionized water is an excellent choice. A typical solvent ratio is 4:1 to 10:1 (organic:water). For example, for 10 mL of dioxane, add 1-2.5 mL of water. The goal is to dissolve the base without causing the organic substrate to precipitate.
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C. As the temperature increases, you should observe the solids dissolving to create a more homogeneous (or finely emulsified) mixture.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Analysis:
-
If the reaction proceeds to completion, the combination of heat and a co-solvent system has successfully overcome the solubility barrier.
-
If the reaction remains slow, other factors like catalyst activity or steric hindrance may be at play, but the physical limitation of solubility has been addressed.[14]
-
Scenario 2: I need to perform a reaction with a temperature-sensitive component, so I can't use high heat to improve solubility.
Problem Analysis: You are working with a coupling partner or catalyst that degrades at elevated temperatures, precluding heat as a tool for solubilization. The reaction remains a heterogeneous slurry at room temperature, leading to poor performance.
Solution: Phase-Transfer Catalysis (PTC)
For biphasic reactions (e.g., an organic solvent with an aqueous base), a phase-transfer catalyst can be exceptionally effective.[15] The PTC acts as a "detergent," forming a lipophilic ion pair with the anion from the aqueous phase (e.g., hydroxide or carbonate) and shuttling it into the organic phase where it can react with the substrate.[16][17]
Experimental Protocol: Using a Phase-Transfer Catalyst
-
Setup: In your reaction vessel, combine 4-Bromo-2-isopropoxy-1-methylbenzene and your other organic-soluble reagents in a suitable nonpolar solvent (e.g., Toluene or Dichloromethane).
-
Aqueous Phase: In a separate flask, prepare a concentrated aqueous solution of your inorganic reagent (e.g., 50% w/w NaOH or saturated K₂CO₃).
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst to the organic mixture. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[18]
-
Reaction: Add the aqueous solution to the organic mixture. Stir the biphasic mixture vigorously at your desired temperature (e.g., room temperature). Vigorous stirring is crucial to maximize the surface area between the two phases, facilitating efficient transfer by the catalyst.
-
Monitoring: Monitor the reaction by sampling from the organic layer. The PTC should significantly accelerate the reaction compared to the uncatalyzed biphasic system.
By implementing these evidence-based strategies, you can effectively overcome the solubility challenges posed by 4-Bromo-2-isopropoxy-1-methylbenzene, leading to more successful and reproducible synthetic outcomes.
References
- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
- 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730. PubChem.
- 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315. PubChem.
- 4-Bromo-2-isopropyl-1-methylbenzene | C10H13Br | CID 58970089. PubChem.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Phase-transfer c
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Cosolvent. Wikipedia.
- Temperature Effects on Solubility. Chemistry LibreTexts.
- Co‐solvent systems of various organic solvents tested, and the crystal...
- A Minireview of Phase-Transfer C
- Phase transfer c
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- 2-Bromo-1-isobutoxy-4-methylbenzene. Benchchem.
- 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Solubility of Organic Compounds. chem.ucla.edu.
- Cosolvent. ScienceDirect.
- Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
- Freeze-Drying From Organic Cosolvent Systems, Part 1: Thermal Analysis of Cosolvent-Based Placebo Formulations in the Frozen St
- Chemistry - Solutions (21 of 53)
- Phase Transfer C
- Phase-Transfer C
- 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794. PubChem.
- 1-Bromo-4-methylbenzene(106-38-7). ChemicalBook.
Sources
- 1. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-isopropyl-1-methylbenzene | C10H13Br | CID 58970089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Freeze-Drying From Organic Cosolvent Systems, Part 1: Thermal Analysis of Cosolvent-Based Placebo Formulations in the Frozen State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Bromo-1-isobutoxy-4-methylbenzene | 99857-52-0 | Benchchem [benchchem.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. biomedres.us [biomedres.us]
Sonogashira Reaction Technical Support Center: Troubleshooting Guide for Sterically Hindered Aryl Bromides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered aryl bromides. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth solutions and the scientific rationale behind them to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a sterically hindered aryl bromide is giving low to no yield. What is the primary reason for this failure?
A1: The primary challenge with sterically hindered aryl bromides is the slow rate of the oxidative addition step in the palladium catalytic cycle.[1] Large substituents near the bromine atom physically obstruct the approach of the palladium(0) catalyst, increasing the activation energy of this crucial bond-forming step. This steric clash is the most common reason for low reactivity and poor yields.
To overcome this, a multi-faceted approach focusing on enhancing the catalyst's reactivity and optimizing reaction conditions is necessary. This involves careful selection of the palladium source, ligand, base, and solvent.
Q2: I am using a standard catalyst like Pd(PPh₃)₄, but it's not effective. What are my options for a more potent catalytic system?
A2: While Pd(PPh₃)₄ is a workhorse for many cross-coupling reactions, its bulky triphenylphosphine ligands can exacerbate the steric problem when the aryl bromide is also hindered.[1][2] For these challenging substrates, switching to a more active and sterically appropriate catalytic system is critical.
Key Causality: The ideal ligand for this scenario should be both electron-rich to promote oxidative addition and have a steric profile that doesn't add to the congestion around the palladium center.[1]
Here are some recommended catalyst and ligand combinations:
-
Bulky, Electron-Rich Monophosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or cataCXium® A are excellent choices.[3][4] Their large cone angles promote the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature accelerates the oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have proven highly effective in activating unreactive aryl halides.[1] They form very stable and active palladium complexes.
Experimental Protocol: In-situ Catalyst Generation with Pd₂(dba)₃ and P(t-Bu)₃
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%) and P(t-Bu)₃ (2.2 mol%).
-
Add the degassed reaction solvent (e.g., toluene or dioxane) and stir for 15-20 minutes at room temperature. The color should change, indicating the formation of the active catalyst.
-
Add the sterically hindered aryl bromide, the terminal alkyne, the base, and the copper(I) source (if applicable) to the flask.
-
Proceed with the reaction at the optimized temperature.
Q3: My reaction is plagued by the formation of a significant amount of alkyne homocoupling (Glaser-type) product. How can I suppress this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow, as is the case with hindered substrates. This side reaction is copper-catalyzed and oxygen-promoted.
Visualization of Competing Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst. This, however, necessitates a more active palladium catalyst system, such as those mentioned in Q2, and often requires higher reaction temperatures.
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen content.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Choice of Base and Solvent: Amine bases can sometimes promote homocoupling. Switching to an inorganic base like Cs₂CO₃ or K₃PO₄ can be beneficial.
Q4: What is the best choice of base and solvent for coupling sterically hindered aryl bromides?
A4: The choice of base and solvent is critical and interdependent. For sterically demanding substrates, stronger bases and higher boiling point, non-polar solvents are often required.
Base Selection:
| Base | pKa (Conjugate Acid) | Typical Conditions | Rationale for Hindered Substrates |
| Triethylamine (Et₃N) | 10.7 | Standard, often used as solvent | May not be strong enough for the slow oxidative addition step. Can also act as a ligand, complicating the catalytic cycle. |
| Diisopropylamine | 11.1 | Common in traditional Sonogashira reactions | Similar limitations to Et₃N for challenging substrates. |
| Cs₂CO₃ | 10.3 (for HCO₃⁻) | Copper-free conditions, higher temperatures | A strong, non-coordinating inorganic base that is effective at higher temperatures without interfering with the catalyst.[1] |
| K₃PO₄ | 12.3 (for HPO₄²⁻) | Often used with bulky phosphine ligands | Another excellent inorganic base for challenging couplings. |
Solvent Selection:
-
Aprotic, Non-polar Solvents: Toluene, dioxane, or xylenes are generally preferred over THF or DMF for hindered substrates. They allow for higher reaction temperatures, which are often necessary to overcome the high activation energy of the oxidative addition step.
-
Microwave Chemistry: Microwave-assisted heating can be highly effective in driving sluggish reactions to completion by rapidly reaching high temperatures and pressures.
Workflow for Condition Optimization
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Nikjoo, B., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6943. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
Sources
Technical Support Center: Byproduct Identification in the Synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. By understanding the reaction pathways and the likely formation of byproducts, you can optimize your experimental outcomes and ensure the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Bromo-2-isopropoxy-1-methylbenzene?
There are two principal and effective strategies for the synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene:
-
Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium or potassium salt of 4-bromo-2-methylphenol is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This SN2 reaction is a reliable method for forming the ether linkage.
-
Electrophilic Aromatic Bromination: This approach starts with the precursor 2-isopropoxy-1-methylbenzene and introduces the bromine atom onto the aromatic ring through an electrophilic substitution reaction. A key challenge in this route is controlling the regioselectivity to favor the desired 4-bromo isomer.
Q2: What are the most common byproducts I should be aware of during the synthesis?
The byproducts you may encounter are highly dependent on the chosen synthetic route:
-
For the Williamson Ether Synthesis:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromo-2-methylphenol and the isopropyl halide.
-
Elimination Product (Propene): The isopropyl halide can undergo elimination in the presence of the basic phenoxide, particularly at higher temperatures, to form propene gas. This reduces the yield of the desired ether.
-
C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (at the carbon ortho to the hydroxyl group) instead of the oxygen, leading to the formation of an alkylated phenol.
-
-
For the Electrophilic Aromatic Bromination:
-
Unreacted Starting Material: Incomplete bromination will result in the presence of 2-isopropoxy-1-methylbenzene in the final product mixture.
-
Isomeric Byproducts: Bromination may not be perfectly regioselective, leading to the formation of other isomers, such as 2-bromo-6-isopropoxy-1-methylbenzene. The directing effects of the isopropoxy and methyl groups strongly favor bromination at the 4-position, but minor isomers are possible.
-
Polybrominated Byproducts: The product, 4-Bromo-2-isopropoxy-1-methylbenzene, is still an activated aromatic ring and can undergo further bromination to yield dibrominated products, such as 2,4-dibromo-6-isopropoxy-1-methylbenzene, especially if an excess of the brominating agent is used or if the reaction is not carefully controlled.[1]
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and provides actionable solutions.
Issue 1: My final product shows a significant amount of unreacted 4-bromo-2-methylphenol after purification.
-
Likely Cause (Williamson Ether Synthesis):
-
Incomplete deprotonation of the phenol: The reaction requires the formation of the phenoxide to act as a nucleophile. Insufficient base or a weak base will lead to a low concentration of the phenoxide and an incomplete reaction.
-
Insufficient heating or reaction time: The SN2 reaction may be slow and require adequate time and temperature to proceed to completion.
-
Poor quality alkylating agent: The isopropyl halide may have degraded, reducing its effectiveness.
-
-
Troubleshooting Steps:
-
Ensure complete phenoxide formation: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent like DMF or acetonitrile. Ensure the base is fresh and added in at least a stoichiometric amount.
-
Optimize reaction conditions: Increase the reaction temperature moderately (e.g., to 60-80 °C) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Verify the quality of your reagents: Use a fresh bottle of the isopropyl halide.
-
Issue 2: GC-MS analysis of my product from the bromination of 2-isopropoxy-1-methylbenzene shows a peak with a mass corresponding to a dibrominated compound.
-
Likely Cause (Electrophilic Aromatic Bromination):
-
Over-bromination: Using an excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br2) can lead to a second bromination on the activated aromatic ring. The desired product, 4-Bromo-2-isopropoxy-1-methylbenzene, is still susceptible to further electrophilic attack.
-
-
Troubleshooting Steps:
-
Control stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of NBS or Br2 relative to the 2-isopropoxy-1-methylbenzene.
-
Slow addition: Add the brominating agent slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-bromination.
-
Monitor the reaction closely: Use TLC or GC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed.
-
Issue 3: My ¹H NMR spectrum shows unexpected aliphatic signals, and the yield of my ether product from the Williamson synthesis is low.
-
Likely Cause (Williamson Ether Synthesis):
-
Elimination side reaction: The use of a secondary alkyl halide like 2-bromopropane makes the E2 elimination reaction a competitive pathway, especially at higher temperatures or with a sterically hindered base.[2] This would produce propene gas, which would not be observed in the NMR of the liquid product, but would account for the low yield of the ether. The unexpected aliphatic signals could be from a minor C-alkylated byproduct.
-
-
Troubleshooting Steps:
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a less hindered base: While a strong base is needed, a very bulky base can favor elimination. Potassium carbonate is often a good choice.
-
Consider an alternative alkylating agent: If elimination is a persistent issue, using a different leaving group on the isopropyl moiety might alter the SN2/E2 ratio.
-
Experimental Protocols
Method 1: Williamson Ether Synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene
This protocol provides a general procedure. Optimization of reaction time and temperature may be necessary.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Electrophilic Aromatic Bromination to 4-Bromo-2-isopropoxy-1-methylbenzene
This protocol outlines the bromination of 2-isopropoxy-1-methylbenzene using N-Bromosuccinimide (NBS).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask protected from light, dissolve 2-isopropoxy-1-methylbenzene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Byproduct Summary
| Byproduct Name | Likely Synthetic Route | Identification Notes (NMR & MS) |
| 4-bromo-2-methylphenol | Williamson Ether Synthesis | Presence of a broad phenolic -OH peak in ¹H NMR. Molecular ion peak in MS will correspond to its molecular weight. |
| 2,6-dibromo-4-methylphenol | Williamson Ether Synthesis (if starting material is impure) | Aromatic region of ¹H NMR will show a singlet. MS will show a characteristic isotopic pattern for two bromine atoms.[1] |
| 2-isopropoxy-1-methylbenzene | Electrophilic Bromination | Absence of bromine isotopic pattern in MS. Simpler aromatic splitting pattern in ¹H NMR compared to the product. |
| 2,4-dibromo-6-isopropoxy-1-methylbenzene | Electrophilic Bromination | ¹H NMR will show a distinct aromatic proton pattern. MS will have a molecular ion peak corresponding to the dibrominated structure with a characteristic Br2 isotopic pattern. |
Visualization of Reaction Pathways and Byproduct Formation
Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis pathway and potential byproducts.
Electrophilic Aromatic Bromination Pathway
Caption: Electrophilic bromination pathway and potential byproducts.
References
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Chem-Station. Williamson Ether Synthesis. Available at: [Link]
Sources
Validation & Comparative
Bridging the Gap: A Comparative Guide to Experimental and Predicted NMR Spectra of Aromatic Ethers
In the realm of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth comparison between experimentally acquired and computationally predicted NMR spectra, using the aromatic ether "4-Bromo-2-isopropoxy-1-methylbenzene" as a primary example. Due to the limited availability of published experimental spectra for this specific compound, we will leverage the experimental data of the structurally analogous molecule, "4-bromo-2-methoxytoluene," to illustrate the comparative workflow and analytical insights. This approach allows us to delve into the nuances of spectral interpretation and the predictive power of modern computational chemistry.
The Bedrock of Molecular Architecture: Understanding NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The principle lies in the absorption of electromagnetic radiation in the radiofrequency region by nuclei immersed in a strong magnetic field. The precise frequency at which a nucleus absorbs energy, known as the chemical shift (δ), is highly sensitive to its local electronic environment.[2][3]
Several factors influence the chemical shift of a proton or carbon nucleus:
-
Inductive Effects: Electronegative atoms withdraw electron density from neighboring nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield).[4]
-
Resonance Effects: The delocalization of electrons in conjugated systems, such as aromatic rings, can either shield or deshield nearby nuclei, significantly impacting their chemical shifts.
-
Magnetic Anisotropy: The presence of π-electron systems, like in benzene or alkenes, generates their own local magnetic fields. This anisotropic effect can cause significant downfield shifts for protons attached to the ring and can influence other nearby nuclei depending on their spatial orientation relative to the ring.[5]
Another crucial parameter in ¹H NMR is the spin-spin coupling (J-coupling), which arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei. This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, quartet), and the magnitude of the splitting, the coupling constant (J), provides valuable information about the connectivity of atoms within a molecule.[6]
The Digital Crystal Ball: Predicting NMR Spectra
Computational chemistry has made significant strides in accurately predicting NMR spectra. These prediction tools utilize various algorithms, including empirical database methods, incremental approaches, and more sophisticated quantum mechanical calculations.[5] Online platforms and specialized software packages, such as NMRdb.org and Mnova NMRPredict, allow researchers to generate theoretical spectra from a chemical structure.[7][8] These predictions are based on large databases of known spectra and sophisticated algorithms that account for the various factors influencing chemical shifts and coupling constants.[9]
The prediction process typically involves:
-
Inputting the molecular structure.
-
Selecting the desired nucleus (¹H or ¹³C) and solvent.
-
The software then calculates the chemical shifts and coupling constants based on its internal models and databases.
In the Lab: Acquiring Experimental NMR Data
The acquisition of an experimental NMR spectrum is a meticulous process that requires careful sample preparation and instrument calibration.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 20-30 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm and provides a reference point for the chemical shifts.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity and improve the resolution of the spectra.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
A Tale of Two Spectra: Predicted vs. Experimental
Here, we present a comparative analysis of the predicted NMR spectra for "4-Bromo-2-isopropoxy-1-methylbenzene" and the experimental NMR spectra for the analogous compound "4-bromo-2-methoxytoluene."
Predicted NMR Data for 4-Bromo-2-isopropoxy-1-methylbenzene
The ¹H and ¹³C NMR spectra for 4-Bromo-2-isopropoxy-1-methylbenzene were predicted using NMRdb.org.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 | d | 1H | Ar-H |
| 7.08 | dd | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 4.45 | sept | 1H | O-CH(CH₃)₂ |
| 2.20 | s | 3H | Ar-CH₃ |
| 1.35 | d | 6H | O-CH(CH₃)₂ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 154.0 | C-O |
| 132.5 | C-Br |
| 131.0 | Ar-C |
| 128.0 | Ar-CH |
| 115.0 | Ar-CH |
| 113.0 | Ar-CH |
| 72.0 | O-CH(CH₃)₂ |
| 22.0 | O-CH(CH₃)₂ |
| 16.0 | Ar-CH₃ |
Experimental NMR Data for 4-bromo-2-methoxytoluene
The following experimental data for 4-bromo-2-methoxytoluene (also known as 5-Bromo-2-methoxytoluene) is available from the Spectral Database for Organic Compounds (SDBS).[10]
Experimental ¹H NMR (90 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.21 | d | 1H | Ar-H |
| 6.98 | dd | 1H | Ar-H |
| 6.65 | d | 1H | Ar-H |
| 3.79 | s | 3H | O-CH₃ |
| 2.17 | s | 3H | Ar-CH₃ |
Experimental ¹³C NMR (22.5 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 156.9 | C-O |
| 132.8 | C-Br |
| 128.7 | Ar-C |
| 128.2 | Ar-CH |
| 115.9 | Ar-CH |
| 111.4 | Ar-CH |
| 55.5 | O-CH₃ |
| 16.0 | Ar-CH₃ |
Analysis of Discrepancies and Insights
Comparing the predicted data for our target molecule with the experimental data of its methoxy analogue reveals both consistencies and informative discrepancies.
-
Aromatic Region (¹H NMR): The splitting patterns (doublet and doublet of doublets) and the relative positions of the aromatic protons are well-predicted, reflecting the substitution pattern on the benzene ring. The experimental chemical shifts for the methoxy analogue are slightly downfield compared to the predicted values for the isopropoxy compound. This can be attributed to the subtle differences in the electronic effects of the methoxy versus the isopropoxy group.
-
Aliphatic Region (¹H NMR): The predicted spectrum for the isopropoxy compound shows a characteristic septet for the methine proton and a doublet for the methyl protons of the isopropyl group, which are absent in the experimental spectrum of the methoxy analogue, as expected. The chemical shift of the aromatic methyl group is predicted at 2.20 ppm and observed experimentally at 2.17 ppm, showing good agreement.
-
¹³C NMR: The predicted and experimental chemical shifts for the aromatic carbons are in reasonable agreement. The carbon attached to the oxygen (C-O) is predicted at 154.0 ppm and observed at 156.9 ppm. The carbon attached to the bromine (C-Br) is predicted at 132.5 ppm and observed at 132.8 ppm. The most significant difference is in the chemical shift of the ether carbon. The isopropoxy methine carbon is predicted at 72.0 ppm, while the methoxy carbon is observed at 55.5 ppm. This substantial upfield shift for the methoxy carbon is expected due to the absence of the additional alkyl substitution present in the isopropoxy group.
These comparisons underscore that while prediction software provides a valuable starting point for spectral assignment, experimental verification is crucial for unambiguous structure determination. Discrepancies between predicted and experimental values can often be rationalized by considering subtle electronic and steric effects not perfectly captured by the prediction algorithms.
Conclusion
This guide has provided a comprehensive overview of the principles behind NMR spectroscopy and the methodologies for both predicting and experimentally acquiring NMR spectra. Through a comparative analysis of the predicted spectra for "4-Bromo-2-isopropoxy-1-methylbenzene" and the experimental data for its structural analogue "4-bromo-2-methoxytoluene," we have highlighted the strengths and limitations of computational prediction. While prediction tools are powerful aids in structural elucidation, they are most effective when used in conjunction with experimental data. The careful analysis of both predicted and experimental spectra allows researchers to confidently determine molecular structures, a cornerstone of modern chemical and pharmaceutical research.
References
- Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
- TCI Chemicals. (n.d.). 5-Bromo-2-methoxytoluene 14804-31-0.
- Supporting Inform
- ChemicalBook. (n.d.). 4-Bromotoluene(106-38-7) 13C NMR spectrum.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
- Spectral Database for Organic Compounds (SDBS). (n.d.).
- Supporting Inform
- (n.d.). hil5_sln.html.
- (n.d.).
- ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Chemaxon. (n.d.). NMR Predictor.
- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRium. (n.d.). Predict - NMRium demo.
- Re3data.org. (2023, June 20). Spectral Database for Organic Compounds.
- YouTube. (2021, March 10). Factors Affecting Chemical Shift.
- YouTube. (2016, April 26). NMR Spectroscopy.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.
- St. Paul's Cathedral Mission College. (n.d.). NMR Peak Area: Integr - Factors Influencing Chemical Shifts. Retrieved from St.
- YouTube. (2018, July 11). Part 7: NMR - Factors Affecting Chemical Shift in NMR Spectroscopy.
- YouTube. (2024, April 29). NMR Spectroscopy: Factors affecting chemical Shift @NOBLECHEMISTRY.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Bromotoluene(106-38-7) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 10. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of 4-Bromo-2-isopropoxy-1-methylbenzene and its Potential Degradation Products
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the chemical stability of 4-Bromo-2-isopropoxy-1-methylbenzene, a key intermediate in various synthetic applications. In the absence of extensive public data on this specific molecule, this document synthesizes established principles from analogous structures and regulatory guidelines to offer a predictive assessment of its stability profile and a robust framework for experimental validation. We will explore its anticipated behavior under various stress conditions and compare its likely stability with relevant chemical alternatives, providing researchers and drug development professionals with the foundational knowledge to design and execute meaningful stability studies.
Introduction to Aryl Halides and Ethers in Drug Development
Aryl halides and ethers are ubiquitous structural motifs in pharmaceuticals and fine chemicals. The presence of a halogen, such as bromine, can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Similarly, ether linkages, like the isopropoxy group in our target molecule, can modulate lipophilicity and metabolic pathways. However, these functional groups are also potential sites of chemical degradation, which can impact a product's shelf-life, safety, and efficacy.
Understanding the inherent stability of a molecule like 4-Bromo-2-isopropoxy-1-methylbenzene is therefore a critical aspect of its development and application. This guide will delve into the likely degradation pathways based on first principles and data from structurally related compounds.
Predicted Stability Profile of 4-Bromo-2-isopropoxy-1-methylbenzene
The structure of 4-Bromo-2-isopropoxy-1-methylbenzene contains two primary points of potential chemical instability: the aryl-ether linkage and the carbon-bromine bond. The electron-donating nature of the methyl and isopropoxy groups can influence the reactivity of the aromatic ring and its substituents.
Comparative Stability Analysis
To contextualize the stability of 4-Bromo-2-isopropoxy-1-methylbenzene, we can compare its core structural features to those of simpler, well-studied analogs.
| Compound/Structural Feature | Relevant Functional Group | Anticipated Relative Stability | Primary Degradation Concern |
| 4-Bromo-2-isopropoxy-1-methylbenzene | Aryl Ether, Aryl Halide | Moderate | Ether cleavage under acidic conditions; potential for dehalogenation under photolytic or reductive conditions. |
| Anisole (Methoxybenzene) | Aryl Ether | High (under neutral conditions) | Susceptible to ether cleavage by strong acids to yield phenol and an alkyl halide. |
| Bromobenzene | Aryl Halide | High | Generally stable, but can undergo dehalogenation under photolytic (UV) conditions or in the presence of strong reducing agents. |
| 2,4-Dibromotoluene | Aryl Halide | Moderate to High | The additional bromine atom can increase susceptibility to certain nucleophilic substitution reactions compared to monobrominated analogs. |
This table provides a predictive comparison based on established chemical principles. Experimental data is required for definitive assessment.
Proposed Degradation Pathways
Forced degradation studies are essential to identify potential degradation products that could arise during storage or use. Below are the most probable degradation pathways for 4-Bromo-2-isopropoxy-1-methylbenzene under standard stress conditions.
Acid-Catalyzed Ether Cleavage
The isopropoxy group is susceptible to cleavage under acidic conditions, a common degradation pathway for aryl ethers. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion.
-
Primary Degradation Product: 4-Bromo-2-methylphenol
-
Byproduct: Isopropyl halide (e.g., isopropyl chloride if HCl is used)
Oxidative Degradation
Oxidative conditions, often simulated using hydrogen peroxide, can lead to several degradation products. The electron-rich aromatic ring is susceptible to hydroxylation. Additionally, the benzylic protons of the methyl group can be a site of oxidation.
-
Potential Degradation Products:
-
Hydroxylated derivatives of the parent molecule.
-
4-Bromo-2-isopropoxy-benzoic acid (from oxidation of the methyl group).
-
Ring-opened products under harsh oxidative stress.
-
Photolytic Degradation
Aromatic bromides are known to be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This homolytic cleavage generates a highly reactive aryl radical.
-
Primary Degradation Product: 2-Isopropoxy-1-methylbenzene (dehalogenated product).
-
Secondary Products: Biphenyl derivatives formed from the coupling of aryl radicals.
The following diagram illustrates these proposed degradation pathways:
Caption: Proposed degradation pathways for 4-Bromo-2-isopropoxy-1-methylbenzene.
Experimental Design for a Comprehensive Stability Study
To experimentally validate the predicted stability and identify degradation products, a forced degradation study should be conducted in accordance with ICH (International Council for Harmonisation) guidelines. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation stability study.
Detailed Experimental Protocols
The following are starting point protocols that should be optimized based on preliminary results. The goal is to achieve 5-20% degradation of the active substance.
Protocol 1: Acidic Degradation
-
Prepare a 1 mg/mL solution of 4-Bromo-2-isopropoxy-1-methylbenzene in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound as described above.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute with the mobile phase and analyze by HPLC.
Protocol 3: Photostability
-
Expose a solid sample and a solution of 4-Bromo-2-isopropoxy-1-methylbenzene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Following exposure, dissolve the solid sample and dilute the solution sample for analysis by HPLC.
Conclusion and Recommendations
We strongly recommend conducting a comprehensive forced degradation study, following the protocols outlined in this guide, to definitively identify and characterize any potential degradation products. This empirical data is essential for ensuring the quality, safety, and efficacy of any final product containing this intermediate. The use of a stability-indicating analytical method, such as LC-MS/MS, will be crucial for separating and identifying the parent compound from its degradants.
References
-
Title: Cleavage of Ethers - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Photodegradation of Brominated Flame Retardants: A Review Source: MDPI URL: [Link]
-
Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
-
Title: Forced Degradation Studies: A Regulatory Perspective Source: Pharmaceutical Technology URL: [Link]
-
Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
Cross-validation of analytical methods for "4-Bromo-2-isopropoxy-1-methylbenzene"
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2-isopropoxy-1-methylbenzene
Introduction: The Analytical Imperative for Novel Synthetic Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and precise quantification of intermediates are paramount. 4-Bromo-2-isopropoxy-1-methylbenzene, a substituted aromatic compound, serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure, featuring a brominated aromatic ring, a methyl group, and an isopropoxy group, presents unique analytical challenges and necessitates robust, validated methods for its characterization and quantification. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].
This guide provides a comprehensive framework for the cross-validation of two primary analytical techniques for 4-Bromo-2-isopropoxy-1-methylbenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of methods, the design of validation experiments, and the interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable and scientifically sound approach to method validation and transfer.
Pillar 1: Foundational Analytical Techniques for Aromatic Compounds
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. 4-Bromo-2-isopropoxy-1-methylbenzene is a semi-volatile, thermally stable organic molecule with a chromophore (the benzene ring), making it an excellent candidate for both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-Bromo-2-isopropoxy-1-methylbenzene, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water)[2]. This method is versatile, non-destructive, and can be readily implemented in most analytical laboratories.
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Given the analyte's expected volatility and thermal stability, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)[2].
Pillar 2: The Principle of Cross-Validation: Ensuring Methodological Congruence
Cross-validation of analytical methods is a critical process performed to ensure that two different analytical procedures yield comparable results. This is essential in several scenarios:
-
Method Transfer: When transferring a method from a research and development lab to a quality control lab.
-
Method Modernization: When replacing an older, established method with a newer, more efficient one (e.g., replacing a packed GC column method with a capillary column method).
-
Comparative Studies: When data from different laboratories or from different analytical techniques need to be compared.
The cross-validation process involves analyzing a statistically relevant number of samples of the same batch using both methods and then comparing the results against a set of predefined acceptance criteria.
Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Pillar 3: Comparative Performance and Validation Parameters
The comparison of HPLC and GC methods for 4-Bromo-2-isopropoxy-1-methylbenzene should be based on the validation parameters outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines[3][4][5]. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[5].
| Validation Parameter | Reverse-Phase HPLC with UV Detection | Gas Chromatography with FID/MS Detection | Causality and Rationale |
| Specificity/Selectivity | High. Can be optimized by adjusting mobile phase composition and column chemistry. Photodiode array (PDA) detectors can confirm peak purity. | Very High, especially with MS. GC provides excellent separation of volatile isomers and impurities. MS provides mass fragmentation patterns for definitive identification. | Specificity is crucial to ensure that the signal measured is only from the analyte of interest, without interference from impurities or degradation products[4]. |
| Linearity & Range | Excellent (typically R² > 0.999 over 80-120% of the target concentration). | Excellent (typically R² > 0.999 over a wide concentration range). | A linear relationship between concentration and response is essential for accurate quantification. The specified range is derived from linearity studies and depends on the intended application[6]. |
| Accuracy (% Recovery) | Typically 98-102%. Determined by spiking a placebo with known concentrations of the analyte. | Typically 98-102%. Determined by spiking a placebo with known concentrations of the analyte. | Accuracy demonstrates the closeness of the test results to the true value and should be established across the specified range of the analytical procedure[4]. |
| Precision (%RSD) | Repeatability: <1.0%; Intermediate Precision: <2.0%. | Repeatability: <1.0%; Intermediate Precision: <2.0%. | Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Low ng range. Dependent on the analyte's UV molar absorptivity. | Low pg range with FID; even lower with MS in SIM mode. | LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Mid-to-high ng range. | Mid-to-high pg range. | LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by varying parameters like mobile phase pH, organic content, column temperature, and flow rate. | Assessed by varying parameters like oven temperature ramp rate, carrier gas flow rate, and inlet temperature. | Robustness indicates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Relationship Between Key Validation Parameters
The validation parameters are not independent but are interconnected in a logical hierarchy that ensures a method is reliable.
Caption: Interrelationship of analytical validation parameters.
Experimental Protocols
The following are detailed, yet generalized, protocols. They must be optimized for the specific instrumentation and laboratory conditions.
Protocol 1: Reverse-Phase HPLC-UV Method
Objective: To quantify 4-Bromo-2-isopropoxy-1-methylbenzene and separate it from potential impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient could be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes[2].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 254 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-2-isopropoxy-1-methylbenzene reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection[2].
-
Protocol 2: Gas Chromatography (GC-FID/MS) Method
Objective: To provide an orthogonal method for the quantification and identification of 4-Bromo-2-isopropoxy-1-methylbenzene and its volatile impurities.
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, coupled to an FID or MS detector.
-
-
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[2].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes[2].
-
-
FID Temperature: 300 °C.
-
MS Conditions (if used):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
-
Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh the standard or sample and dissolve in a volatile solvent like Dichloromethane or Hexane to a final concentration of approximately 100 µg/mL[2].
-
Cross-Validation Experimental Design and Data Analysis
-
Sample Selection: Select a minimum of three batches of 4-Bromo-2-isopropoxy-1-methylbenzene, preferably with varying levels of purity.
-
Analysis:
-
For each batch, prepare six independent samples.
-
Analyze three samples using the validated HPLC method and the other three using the validated GC method.
-
-
Data Comparison and Acceptance Criteria:
-
Calculate the mean and relative standard deviation (%RSD) for the assay results from both methods for each batch.
-
Statistical Comparison: Perform a Student's t-test to compare the mean assay values and an F-test to compare the variances.
-
Acceptance Criteria:
-
The difference between the mean assay values obtained by the two methods should not be more than 2.0%.
-
The t-test should show no statistically significant difference between the means (p > 0.05).
-
The F-test should show no statistically significant difference between the variances.
-
-
Hypothetical Cross-Validation Data Summary
| Batch ID | Method | n | Mean Assay (%) | %RSD | t-test (p-value) | F-test (p-value) |
| BZ-101 | HPLC | 3 | 99.5 | 0.45 | \multirow{2}{}{0.65} | \multirow{2}{}{0.72} |
| GC-FID | 3 | 99.3 | 0.51 | |||
| BZ-102 | HPLC | 3 | 98.8 | 0.62 | \multirow{2}{}{0.59} | \multirow{2}{}{0.68} |
| GC-FID | 3 | 99.0 | 0.55 | |||
| BZ-103 | HPLC | 3 | 99.1 | 0.38 | \multirow{2}{}{0.71} | \multirow{2}{}{0.81} |
| GC-FID | 3 | 99.2 | 0.42 |
Conclusion and Recommendations
Both RP-HPLC and GC are powerful and reliable techniques for the analysis of 4-Bromo-2-isopropoxy-1-methylbenzene.
-
RP-HPLC is often preferred in QC environments due to its robustness, ease of use, and suitability for analyzing less volatile degradation products that may not be amenable to GC.
-
GC-FID/MS offers superior resolution for volatile impurities and, with MS detection, provides an unparalleled level of specificity for identification purposes, making it an excellent choice for development and troubleshooting activities.
A successful cross-validation, as outlined in this guide, provides a high degree of confidence that either method can be used interchangeably, ensuring consistent and reliable data throughout the lifecycle of a product. This aligns with the principles of modern analytical procedure development and validation, as promoted by international regulatory bodies[7].
References
- A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene". Benchchem.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. 2023. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. 2006. Available from: [Link]
-
ICH Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. 2015. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbio. 2025. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
